REACTION_CXSMILES
|
N(C(OCC)=O)=NC(OCC)=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH2:32]([N:39]1[CH2:44][CH2:43][NH:42][CH2:41][CH:40]1[CH2:45][CH2:46]O)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1>C1COCC1>[CH2:32]([N:39]1[CH:40]2[CH2:41][N:42]([CH2:46][CH2:45]2)[CH2:43][CH2:44]1)[C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=1
|
Name
|
Diethyl azodicarboxylate
|
Quantity
|
15.8 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
26.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CNCC1)CCO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring this mixture for 30 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 20° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo after a period of 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between water (20 mL) and ethyl acetate (50 mL)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (50 mL) at pH 3.0, 4.5 and 10 (4×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
The oil was triturated three times with hot hexanes (100 mL)
|
Type
|
CUSTOM
|
Details
|
to remove any remaining triphenylphosphine and triphenylphosphine oxide
|
Type
|
CUSTOM
|
Details
|
the hexanes were decanted
|
Type
|
CUSTOM
|
Details
|
The remaining oil was dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCN2CCC1C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.5 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |